molecular formula C15H13NO3S2 B2359119 N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide CAS No. 2034456-25-0

N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide

Cat. No. B2359119
CAS RN: 2034456-25-0
M. Wt: 319.39
InChI Key: ZCWMCCFUBUSIPP-UHFFFAOYSA-N
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Description

“N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C15H13NO3S2 . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide” consists of a thiophene ring and a furan ring connected by a benzyl group . The molecular weight of this compound is 319.39.


Chemical Reactions Analysis

Thiophene derivatives, including “N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide”, show a variety of properties and applications . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds offer potential as innovative antibacterial agents . Specifically, N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide exhibits antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have synthesized and studied various analogues containing furan and pyrazole scaffolds, demonstrating their inhibitory effects on microbial growth .

Antifungal Properties

Beyond antibacterial activity, this compound also shows promise as an antifungal agent. It inhibits the growth of yeast-like fungi, including Candida albicans .

Potential Anti-Inflammatory and Analgesic Effects

Furan derivatives, including N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide, possess anti-inflammatory properties. These compounds may contribute to pain relief and could be explored further as potential analgesics .

Other Therapeutic Applications

Furan-based compounds have diverse therapeutic advantages, such as:

Structural Insights

The furan nucleus in N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide contributes to its reactivity and biological effects. Understanding its structure–activity relationships is crucial for drug design and optimization .

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-21(18,15-2-1-9-20-15)16-10-12-3-5-13(6-4-12)14-7-8-19-11-14/h1-9,11,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWMCCFUBUSIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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